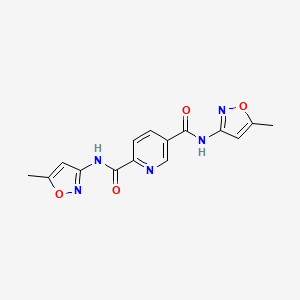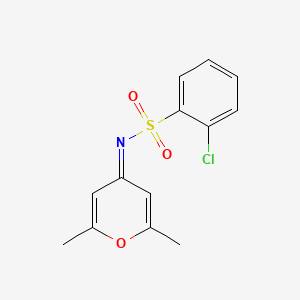![molecular formula C14H13BrN2O5 B5806862 N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as BFI-226, is a synthetic compound that has been studied for its potential applications in cancer treatment. It belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Mecanismo De Acción
The mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to be overexpressed in many types of cancer. This compound also induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. This compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments, including its high purity and potency, which make it suitable for further research and development. However, its low solubility in water can make it difficult to work with, and its high cost may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including its potential applications in combination therapy with other anticancer agents. It may also be studied for its potential applications in other diseases, such as viral infections and fungal infections. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multistep process that involves the reaction of 5-bromo-2-furoic acid with 3,4-dimethoxybenzaldehyde to form an intermediate product. The intermediate is then reacted with cyanamide and ammonium acetate to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5/c1-19-9-4-3-8(7-11(9)20-2)13(16)17-22-14(18)10-5-6-12(15)21-10/h3-7H,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFSBZVMSKUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(O2)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)



![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)